molecular formula C8H9ClN2O3 B1463957 Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate CAS No. 171096-34-7

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Cat. No. B1463957
M. Wt: 216.62 g/mol
InChI Key: LQRCZEMNPQCPCO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O31. It has a molecular weight of 216.62 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. However, it’s worth noting that this compound is available for purchase from various chemical suppliers, indicating that its synthesis is achievable2.



Molecular Structure Analysis

The molecular structure of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is based on its molecular formula, C8H9ClN2O31. However, detailed structural information such as the bond lengths and angles couldn’t be found in the available resources.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not fully documented in the available resources. However, given its molecular weight of 216.62 g/mol1, it can be inferred that it’s a relatively small molecule, which may influence its physical and chemical properties.


Scientific Research Applications

Applications in Environmental and Chemical Research

Safety And Hazards

Specific safety and hazard information for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is not readily available2. However, as with all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.


Future Directions

The future directions for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not clear from the available resources. Its potential applications could be better understood with more research into its properties and possible uses.


properties

IUPAC Name

methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRCZEMNPQCPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254627
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

CAS RN

171096-34-7
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171096-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methylate in methanol (112 ml of a 5.4 molar solution) is added at room temperature to a solution of methyl 4,6-dichloro-pyrimidin-5-yl-acetate (120 g, 0.54 mol) in 1,2-dimethoxyethane (200 ml) with cooling. The reaction mixture is stirred for 30 minutes and poured on crushed ice. The precipitated crystals are filtered and dried to give the methyl 4-chloro-6-methoxy-pyrimidin-5-yl-acetate (106 g), m.p. 64° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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